molecular formula C10H13Cl3N2 B7950530 3,5-Dichloro-4-(pyrrolidin-1-yl)aniline hydrochloride

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline hydrochloride

Cat. No.: B7950530
M. Wt: 267.6 g/mol
InChI Key: BLLJSZLQIMTLDI-UHFFFAOYSA-N
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Description

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline hydrochloride is a chemical compound that belongs to the class of aromatic amines. It is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the benzene ring, a pyrrolidine ring attached to the 4 position, and an aniline group. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4-(pyrrolidin-1-yl)aniline hydrochloride typically involves the following steps:

    Nitration: The starting material, 3,5-dichloroaniline, undergoes nitration to introduce a nitro group at the 4 position.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Pyrrolidine Substitution: The resulting amine undergoes a substitution reaction with pyrrolidine to form 3,5-Dichloro-4-(pyrrolidin-1-yl)aniline.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or the pyrrolidine ring.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups in place of the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4-(pyrrolidin-1-yl)aniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloroaniline: Lacks the pyrrolidine ring and has different chemical properties.

    4-(Pyrrolidin-1-yl)aniline: Does not have the chlorine atoms, leading to different reactivity and applications.

    3,5-Dichloro-4-(morpholin-1-yl)aniline: Similar structure but with a morpholine ring instead of pyrrolidine.

Uniqueness

3,5-Dichloro-4-(pyrrolidin-1-yl)aniline hydrochloride is unique due to the combination of chlorine atoms and the pyrrolidine ring, which imparts specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3,5-dichloro-4-pyrrolidin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.ClH/c11-8-5-7(13)6-9(12)10(8)14-3-1-2-4-14;/h5-6H,1-4,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLJSZLQIMTLDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2Cl)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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